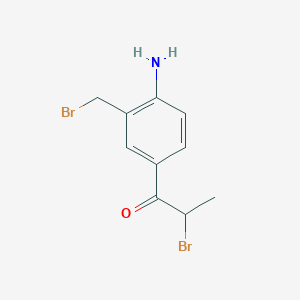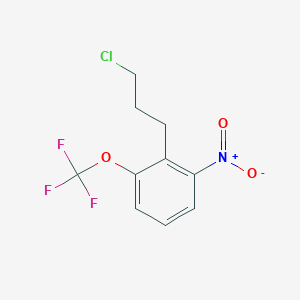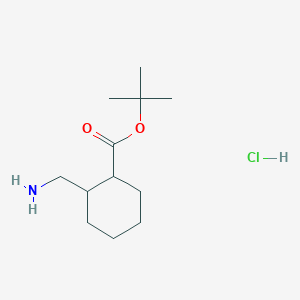
tert-butyl 2-(aminomethyl)cyclohexanecarboxylate HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula C12H24ClNO2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable reagent in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride typically involves the reaction of tert-butyl cyclohexanecarboxylate with aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of tert-butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. The compound is then purified through crystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from the reactions of tert-butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
- tert-Butyl 2-amino-2-cyclohexylacetate hydrochloride
- tert-Butyl 2-(methylamino)ethylcarbamate
Uniqueness
tert-Butyl 2-(aminomethyl)cyclohexanecarboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C12H24ClNO2 |
|---|---|
Peso molecular |
249.78 g/mol |
Nombre IUPAC |
tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13;/h9-10H,4-8,13H2,1-3H3;1H |
Clave InChI |
WOFHZPQADQXGHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCCC1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)


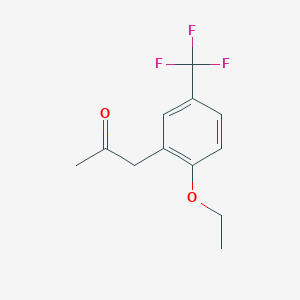
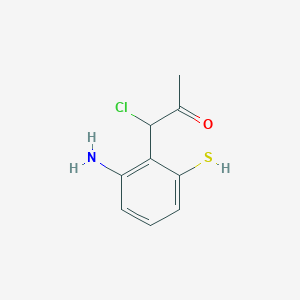

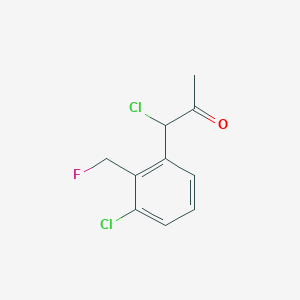
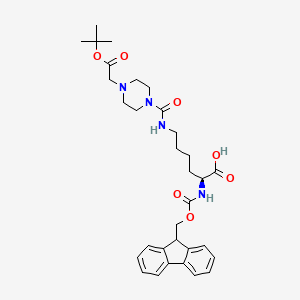
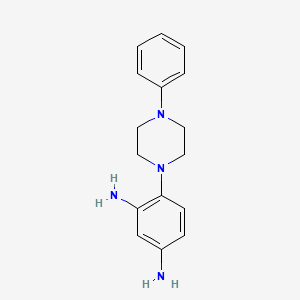
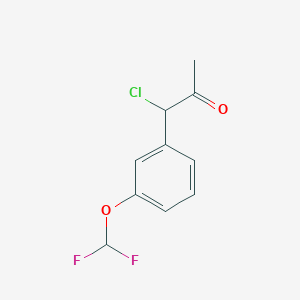
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)

